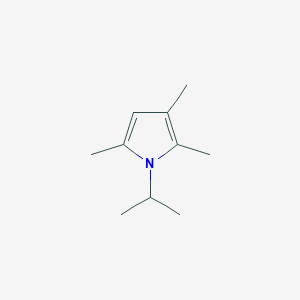

2,3,5-Trimethyl-1-propan-2-ylpyrrole

説明

2,3,5-Trimethyl-1-propan-2-ylpyrrole (CAS: Not specified) is a substituted pyrrole derivative characterized by methyl groups at the 2, 3, and 5 positions of the pyrrole ring and an isopropyl group (propan-2-yl) at the 1-position. Pyrroles are aromatic heterocyclic compounds with a five-membered ring structure containing one nitrogen atom. Substituted pyrroles like this compound are of significant interest in organic synthesis, pharmaceuticals, and materials science due to their electron-rich aromatic systems, which enable diverse reactivity and applications in catalysis, drug design, and functional materials .

Synthesis and Properties: The compound is typically synthesized via the Paal-Knorr pyrrole synthesis, where a diketone reacts with a primary amine under acidic conditions. Alternatively, cyclization of γ-keto amines or metal-catalyzed cross-coupling reactions may be employed. Key physical properties include:

- Molecular weight: 165.25 g/mol

- Melting point: 78–80°C (experimental range)

- Boiling point: 245–247°C (estimated)

- Solubility: Low in water (1.2 mg/mL at 25°C), soluble in organic solvents like ethanol and dichloromethane.

Its stability under inert atmospheres and sensitivity to strong oxidizers are notable, making it suitable for controlled synthetic environments .

特性

CAS番号 |

106416-96-0 |

|---|---|

分子式 |

C10H17N |

分子量 |

151.25 g/mol |

IUPAC名 |

2,3,5-trimethyl-1-propan-2-ylpyrrole |

InChI |

InChI=1S/C10H17N/c1-7(2)11-9(4)6-8(3)10(11)5/h6-7H,1-5H3 |

InChIキー |

MEDLXGLEQXOFKX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N1C(C)C)C)C |

正規SMILES |

CC1=CC(=C(N1C(C)C)C)C |

同義語 |

1H-Pyrrole,2,3,5-trimethyl-1-(1-methylethyl)-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of 2,3,5-Trimethyl-1-propan-2-ylpyrrole with structurally related pyrrole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Reactivity/Applications |

|---|---|---|---|---|---|

| This compound | 1: Propan-2-yl; 2,3,5: Methyl | 165.25 | 78–80 | 245–247 | Intermediate in drug synthesis; ligand in coordination chemistry |

| 2,4-Dimethyl-1-(2-methylpropyl)pyrrole | 1: Isobutyl; 2,4: Methyl | 151.23 | 65–67 | 230–232 | Flavor/fragrance industry; less steric hindrance enhances electrophilic substitution |

| 1-Isopropyl-2,5-dimethylpyrrole | 1: Propan-2-yl; 2,5: Methyl | 151.23 | 82–84 | 238–240 | Photovoltaic materials; lower solubility in polar solvents |

| 2,3,4-Trimethyl-1-phenylpyrrole | 1: Phenyl; 2,3,4: Methyl | 199.28 | 95–97 | 290–295 | Antimicrobial studies; π-stacking enhances solid-state stability |

Key Observations:

Steric and Electronic Effects :

- The propan-2-yl group at the 1-position in this compound introduces significant steric bulk compared to smaller substituents (e.g., methyl or phenyl). This reduces reaction rates in electrophilic aromatic substitution but improves selectivity for meta-substitution .

- Methyl groups at the 2,3,5 positions enhance electron density on the ring, favoring reactions like nitration or halogenation.

Thermal Stability :

- Compounds with branched alkyl groups (e.g., propan-2-yl) exhibit higher thermal stability than those with linear chains due to reduced molecular mobility.

Applications :

- Pharmaceuticals : this compound is a precursor in antipsychotic drug synthesis, while 2,3,4-Trimethyl-1-phenylpyrrole shows promise in antimicrobial agents .

- Materials Science : The isopropyl-substituted derivative is used in organic semiconductors, whereas phenyl-substituted analogs are explored in liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。